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The Lewis X (LeX) antigen and its sialylated form, Sialyl Lewis X (sLeX), are critical
carbohydrate structures involved in a myriad of cell-cell recognition processes, from immune
cell trafficking to cancer metastasis. The expression level of these glycans on the cell surface
can dramatically alter cellular behavior and is often correlated with disease progression,
particularly in oncology. This guide provides a comparative glycomic overview of cells
distinguished by high and low expression of Lewis X, supported by quantitative data from
colorectal cancer (CRC) cell lines, detailed experimental protocols, and visualizations of
relevant biological pathways.

Comparative Glycomic Profiles: High vs. Low Lewis
X Cells

A powerful model for studying the impact of Lewis X expression is the comparison between
different colorectal cancer cell lines. Well-differentiated, mucin-secreting cell lines like LS180
are known to exhibit high expression of LeX and sLeX. In contrast, poorly differentiated cell
lines such as DLD-1 are characterized by a near-complete absence of these fucosylated
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structures, presenting a glycome dominated by sialylated, non-fucosylated glycans.[1][2] This

differential expression provides a clear basis for comparative glycomic analysis.

O-Glycan Profiles

The O-glycome shows the most striking differences. LS180 cells express a diverse array of

fucosylated and sialylated O-glycans, including sLeX on core 1, 2, and 4 structures. DLD-1

cells, however, primarily express truncated, sialylated core 2 glycans lacking fucose.[1]

Table 1: Comparison of Key O-Glycan Structures in High LeX (LS180) vs. Low LeX (DLD-1)

Cells

Glycan Structure
(Symbolic)

Common
Namel/Feature

High LeX (LS180)
Relative
Abundance (%)

Low LeX (DLD-1)
Relative
Abundance (%)

NeuAco2-3Galp1l-

Sialyl Lewis A on Core

3(Fucal-4)GIcNAcp1- ) High Absent
6(Galp1-3)GalNAc
GalpB1-4(Fucal-
3)GIcNAcB1-6(Galpl- Lewis X on Core 2 High Absent
3)GalNAc
NeuAco2-3Galpl- ) )
Sialyl Lewis X on Core )
4(Fucal-3)GIcNAcp1- 5 High Absent
6(Galp1-3)GalNAc
NeuAco2-3Galf1- o ) )
Disialyl-T Antigen Present High
3(NeuAca2-6)GalNAc
NeuAco2-3Galpl-
3(NeuAco2-3Galp1- Di-sialylated Core 2 Present High

4GIcNACB1-6)GalNAc

Data adapted from the findings in Madunic et al., Cell Mol Life Sci, 2021.[1][2]

N-Glycan Profiles
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Similar trends are observed in N-glycosylation. "Colon-like" cell lines, including LS180, show a
high abundance of N-glycans featuring LeX and sLeX epitopes. In contrast, undifferentiated
cells like DLD-1 have higher levels of other modifications, such as a2-6 sialylation, but lack
significant Lewis antigen expression.[3]

Table 2: Comparison of Key N-Glycan Features in High LeX (LS180) vs. Low LeX (DLD-1)
Cells

High LeX (LS180) Relative Low LeX (DLD-1) Relative
Glycan Feature

Abundance (%) Abundance (%)

Lewis A/ Lewis X Antigens ~6% Low / Absent
Sialyl Lewis A/ Sialyl Lewis X

] ~4% Low / Absent
Antigens
02-3 Sialylation High High
02-6 Sialylation Moderate High
Antenna Fucosylation High Low / Absent

Data adapted from the findings in Holst et al., Int J Mol Sci, 2023 and Holst et al., Mol Cell
Proteomics, 2016.[3][4][5]

Experimental Protocols

The characterization of cellular glycomes, particularly the isomeric complexity of Lewis
antigens, requires high-resolution analytical techniques. The data presented above were
generated using Porous Graphitized Carbon nano-Liquid Chromatography coupled to
Electrospray lonization Mass Spectrometry (PGC-nano-LC-ESI-MS/MS).[1][2][3]

Detailed Protocol for Cellular O- and N-Glycan Analysis

This protocol outlines the sequential release and analysis of N- and O-glycans from cultured
cells in a 96-well plate format.

1. Cell Culture and Harvesting:
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Culture cells (e.g., LS180, DLD-1) to ~80% confluency.
Harvest cells using a cell scraper and wash with phosphate-buffered saline (PBS).
Aliquot approximately 500,000 cells per well in a 96-well plate for analysis.

. Protein Immobilization and Denaturation:

Lyse the cells and immobilize the protein content onto a PVDF membrane in a 96-well filter
plate.

Denature the immobilized proteins using a solution of Guanidine-HCI and dithiothreitol
(DTT).

. Sequential N-Glycan Release:

After removing the denaturation solution, add Peptide-N-Glycosidase F (PNGase F) to each

well.

Incubate overnight at 37°C to enzymatically release the N-linked glycans.

Collect the released N-glycans by centrifugation for subsequent purification and analysis.
. O-Glycan Release by Reductive B-Elimination:

Wash the PVDF membrane containing the now N-deglycosylated proteins.

Add a solution of sodium borohydride (NaBHa4) in sodium hydroxide (NaOH) to the
membrane.

Incubate at 50°C for 16-18 hours. This chemical process cleaves the O-glycans from the
peptide backbone and reduces the newly formed reducing end to a stable alditol.

. Glycan Purification (Solid-Phase Extraction):

For O-Glycans: Neutralize the -elimination reaction with acetic acid. Desalt the released O-
glycan alditols using a mixed-mode solid-phase extraction (SPE) column containing PGC
and boronic acid material. Elute the purified glycans.[6][7]
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For N-Glycans: Purify the collected N-glycans using PGC-SPE.
. PGC-nano-LC-MS/MS Analysis:
Resuspend the purified glycan samples in water.

Inject the sample into a nano-LC system equipped with a PGC trap column and an analytical
column.

Separate the glycans using a gradient of acetonitrile in 10 mM ammonium bicarbonate. The
PGC stationary phase provides excellent separation of structural isomers, which is critical for
distinguishing Lewis A from Lewis X.[1][6]

Interface the LC system with an ESI mass spectrometer (e.g., an ion trap or QTOF
instrument) operating in negative ion mode.

Acquire data using data-dependent MS/MS, where precursor ions are selected for
fragmentation to yield structural information. Cross-ring fragments are particularly informative
for linkage analysis.[6]

. Data Analysis:
Identify glycan compositions based on accurate mass from the MS1 spectra.

Confirm structures by manually inspecting the MS/MS fragmentation patterns and comparing
retention times with known standards or previous data.

Perform relative quantification by comparing the peak areas of extracted ion chromatograms
for each glycan species.[8]

Visualizations: Workflows and Signaling Pathways
Glycomic Analysis Workflow

The following diagram illustrates the comprehensive workflow for the sequential analysis of N-
and O-glycans from cell lysates.
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Sequential workflow for N- and O-glycan analysis.
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Sialyl Lewis X-Mediated Cell Adhesion Signaling

The expression of sLeX on the surface of cells, such as cancer cells or leukocytes, is a critical
step for their interaction with endothelial cells lining blood vessels. This process is mediated by
the selectin family of adhesion molecules (E-selectin, P-selectin) expressed on the
endothelium. This binding is not merely an anchor but initiates a signaling cascade that leads to

firm adhesion and extravasation.[9][10][11]
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sLeX-Selectin signaling cascade for cell adhesion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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